molecular formula C6H5N3OS B11821568 6-Aminothieno[2,3-d]pyrimidin-4(1H)-one

6-Aminothieno[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B11821568
M. Wt: 167.19 g/mol
InChI Key: JZOKJLBEHZFYEB-UHFFFAOYSA-N
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Description

Structural Significance and Bioisosteric Relationships of Thienopyrimidines within Medicinal Chemistry

The structural architecture of thienopyrimidines is of paramount importance in medicinal chemistry, primarily due to its bioisosteric relationship with naturally occurring purines like adenine (B156593) and guanine. nih.gov Bioisosteres are molecules or groups that have similar physical or chemical properties and which produce broadly similar biological effects. The thieno[2,3-d]pyrimidine (B153573) core, in particular, is considered a bioisostere of purine (B94841), a fundamental component of DNA and RNA. nih.gov

This structural mimicry allows thienopyrimidine derivatives to interact with biological targets that typically bind purines, such as protein kinases. medchem.org.ua The replacement of a benzene (B151609) ring in quinazoline-based kinase inhibitors with a thiophene (B33073) ring to form a thienopyrimidine is a common strategy in drug design, often leading to compounds with altered and potentially improved pharmacological profiles. scielo.br The facile functionalization of various positions on the thienopyrimidine core makes it a versatile and desirable scaffold for synthetic chemists to explore and develop novel therapeutic agents.

Overview of Pharmacological Relevance and Therapeutic Potential of Thienopyrimidine Derivatives

The thienopyrimidine framework is a privileged scaffold in drug discovery, with its derivatives exhibiting a wide spectrum of pharmacological activities. nih.gov This versatility has led to the investigation of thienopyrimidines for a multitude of therapeutic applications.

Extensive research has demonstrated the potential of thienopyrimidine derivatives as:

Anticancer Agents: This is arguably the most explored therapeutic area for thienopyrimidines. They have shown efficacy against various cancer cell lines, including breast, lung, colon, and brain cancer. nih.govnih.govnih.gov Their anticancer activity often stems from the inhibition of protein kinases, which are crucial for cell signaling, proliferation, and survival. medchem.org.ua

Kinase Inhibitors: Thienopyrimidines have emerged as potent inhibitors of a variety of kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), Rho-associated coiled-coil containing protein kinases (ROCKs), and Phosphoinositide 3-kinases (PI3Ks). medchem.org.uanih.govnih.govnih.gov The structural similarity to ATP, the natural substrate for kinases, allows them to compete for the ATP-binding site and modulate kinase activity.

Antimicrobial Agents: Certain thienopyrimidine derivatives have displayed promising activity against various microbial pathogens. nih.gov

Anti-inflammatory Agents: The scaffold has also been investigated for its potential to modulate inflammatory pathways. nih.gov

Central Nervous System (CNS) Protective Agents: Some derivatives have shown potential in the context of neurological disorders. nih.gov

The following table provides a summary of the diverse biological activities of thienopyrimidine derivatives and the specific targets they modulate.

Biological ActivitySpecific Target/MechanismReference(s)
AnticancerInhibition of various cancer cell lines (e.g., MCF-7, A549, PC-3) nih.govnih.gov
Kinase InhibitionVEGFR, EGFR, ROCKs, PI3Ks, LIMK1 medchem.org.uanih.govnih.govnih.govnih.gov
AntimicrobialGeneral antimicrobial activity nih.gov
Anti-inflammatoryModulation of inflammatory pathways nih.gov
CNS ProtectionActivity in neurological disorder models nih.gov

Research Trajectory and Importance of the 6-Aminothieno[2,3-d]pyrimidin-4(1H)-one Core

The this compound core serves as a crucial starting material and a key pharmacophore in the synthesis of a multitude of biologically active molecules. Its structure combines the essential features of the thienopyrimidine scaffold with a reactive amino group and a keto functional group, providing multiple points for chemical modification and diversification.

The research trajectory for this specific core has been closely tied to the broader advancements in the field of thienopyrimidine chemistry. Initially synthesized and explored as part of larger libraries of heterocyclic compounds, the unique potential of the 6-amino-4-oxo substitution pattern has become increasingly recognized.

The importance of the this compound core lies in its ability to serve as a versatile building block for the development of targeted therapies. For instance, derivatives synthesized from this core have been evaluated as potent inhibitors of specific enzymes implicated in disease, such as ROCKs and PI3Ks. nih.govnih.gov The amino group at the 6-position can be readily acylated, alkylated, or used in condensation reactions to introduce a wide variety of substituents, allowing for the fine-tuning of pharmacological activity and the exploration of structure-activity relationships (SAR).

Recent studies have focused on the design and synthesis of novel derivatives of this compound with enhanced potency and selectivity for their biological targets. The ongoing research in this area underscores the enduring importance of this heterocyclic core as a valuable scaffold for the discovery of new and effective therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5N3OS

Molecular Weight

167.19 g/mol

IUPAC Name

6-amino-3H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C6H5N3OS/c7-4-1-3-5(10)8-2-9-6(3)11-4/h1-2H,7H2,(H,8,9,10)

InChI Key

JZOKJLBEHZFYEB-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=C1C(=O)NC=N2)N

Origin of Product

United States

Synthetic Methodologies for 6 Aminothieno 2,3 D Pyrimidin 4 1h One and Its Derivatives

Strategies for Thieno[2,3-d]pyrimidine (B153573) Ring System Construction

The construction of the thieno[2,3-d]pyrimidine ring system is primarily achieved through two main strategies: the annulation of a pyrimidine (B1678525) ring onto a pre-existing thiophene (B33073) precursor or, less commonly, the formation of a thiophene ring onto a pyrimidine core. scielo.brresearchgate.net The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Annulation of the Pyrimidine Ring onto Thiophene Precursors

The more prevalent approach involves building the pyrimidine ring onto a suitably functionalized thiophene. scielo.brresearchgate.netrsc.org This method offers versatility due to the accessibility of various substituted 2-aminothiophenes, which serve as key intermediates. umich.edu

A widely employed method for constructing the thieno[2,3-d]pyrimidine core involves the cyclization of 2-aminothiophene-3-carbonitriles. These precursors can be reacted with various one-carbon synthons to form the pyrimidine ring. For instance, reaction with formic acid, triethyl orthoformate, or formamide (B127407) can lead to the formation of the corresponding thieno[2,3-d]pyrimidin-4-one. nih.gov A specific example involves the reaction of 2-amino-3-cyanocyclopenta[b]thiophene with triethyl orthoformate followed by cyclization with hydrazine (B178648) hydrate (B1144303) to yield 1-amino-8-iminocyclopenta[b]thieno[2,3-d]pyrimidine. nih.gov

Another approach involves the use of isothiocyanates. However, the reaction of 2-aminothiophene-3-carbonitriles with phenyl isothiocyanate can sometimes lead to the formation of more complex fused systems rather than the expected thieno[2,3-d]pyrimidine derivatives. researchgate.net

The following table summarizes some reactions starting from 2-aminothiophene-3-carbonitriles:

Starting MaterialReagent(s)ProductReference
2-Amino-3-cyanocyclopenta[b]thiophene1. Triethyl orthoformate 2. Hydrazine hydrate1-Amino-8-iminocyclopenta[b]thieno[2,3-d]pyrimidine nih.gov
2-Aminothiophene-3-carbonitrilePhenyl isothiocyanateSubstituted dithieno-[2′,3′:4, 3][2′,3′:8, 9]pyrimido[3, 4-a]pyrimid-7-thione researchgate.net
2-Aminothiophene-3-carbonitrileTrifluoroacetic acid2-(Trifluoromethyl)thieno[2,3-d]pyrimidin-4(3H)-one researchgate.net

Esters and amides of 2-aminothiophene-3-carboxylic acid are also valuable precursors for the synthesis of thieno[2,3-d]pyrimidin-4-ones. A common method involves the condensation of methyl 2-aminothiophene-3-carboxylate with urea (B33335) upon heating to produce thieno[2,3-d]pyrimidine-2,4-diol. ijacskros.com Similarly, 2-acylaminothiophene-3-carboxamide derivatives can be cyclized with a base to yield 4-oxo-thieno[2,3-d]pyrimidines. nih.gov

Microwave-assisted synthesis has been shown to be an efficient method for preparing 2-aminothiophene-3-carboxylic acid derivatives and their subsequent transformation into thieno[2,3-d]pyrimidin-4-ones. researchgate.net For example, the cyclization of 2-aminothiophene substrates with formamide under microwave irradiation can produce thieno[3,2-d]pyrimidine-4(3H)-one isomers in good yields. researchgate.net

The table below outlines synthetic routes from 2-aminothiophene-3-carboxylates and amides:

Starting MaterialReagent(s)ProductReference
Methyl 2-aminothiophene-3-carboxylateUreaThieno[2,3-d]pyrimidine-2,4-diol ijacskros.com
2-Acylaminothiophene-3-carboxamide derivativesBase4-Oxo-thieno[2,3-d]pyrimidine nih.gov
2-Aminothiophene substrateFormamideThieno[3,2-d]pyrimidine-4(3H)-one researchgate.net

The Gewald reaction is a cornerstone in the synthesis of the key thiophene precursors required for building the thieno[2,3-d]pyrimidine system. umich.eduresearchgate.netnih.gov This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to afford polysubstituted 2-aminothiophenes. wikipedia.org The versatility of the Gewald reaction allows for the introduction of various substituents onto the thiophene ring, which are then carried through to the final thieno[2,3-d]pyrimidine products. scielo.brresearchgate.net For example, the reaction of a cycloketone, ethyl cyanoacetate, and sulfur using a secondary amine as a base is a reported method for preparing the necessary aminothiophene carboxylate ester intermediate. nih.gov The use of microwave irradiation has been shown to improve reaction times and yields for the Gewald reaction. wikipedia.org

Annulation of the Thiophene Ring onto Pyrimidine Precursors

While less common, the strategy of constructing the thiophene ring onto an existing pyrimidine scaffold is also a viable route to thieno[2,3-d]pyrimidines. researchgate.netrsc.org This approach often starts with a suitably substituted pyrimidine derivative. For instance, thieno[2,3-d]pyrimidines have been synthesized from 4,6-dichloropyrimidine-5-carbaldehydes. researchgate.net These starting materials can undergo intramolecular cyclization of intermediate 6-(substituted methylthio)-5-pyrimidinecarbaldehydes or carbonitriles, which are derived from the reaction with methyl thioglycolate. researchgate.net This method provides an alternative pathway to access specific substitution patterns on the thieno[2,3-d]pyrimidine core.

Advanced Synthetic Approaches and Reaction Mechanisms

Modern synthetic chemistry offers advanced methodologies to improve the efficiency and scope of thieno[2,3-d]pyrimidine synthesis. One such approach is the use of microwave-assisted organic synthesis, which has been demonstrated to significantly reduce reaction times and enhance yields in various steps, including the Gewald reaction and subsequent cyclizations. scielo.brresearchgate.netwikipedia.org

Another advanced strategy involves a one-pot reaction for the synthesis of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones. This method utilizes 2H-thieno[2,3-d] rsc.orgnih.govoxazine-2,4(1H)-diones, which react with aromatic aldehydes and amines in a single pot to furnish the target compounds in good yields. nih.gov

The development of novel catalytic systems and reaction conditions continues to expand the toolkit for synthesizing these important heterocyclic compounds, enabling the creation of diverse libraries for biological screening.

Cyclocondensation Reactions in 6-Aminothieno[2,3-d]pyrimidin-4(1H)-one Synthesis

Cyclocondensation reactions are a cornerstone for the synthesis of the thieno[2,3-d]pyrimidine core. A common approach involves the use of 2-aminothiophene-3-carboxamide (B79593) or its ester derivatives as key starting materials.

For instance, the reaction of 2-aminothiophene-3-carboxamide with various reagents can lead to the formation of the pyrimidine ring. One method involves the cyclization of 2-aminothiophene-3-carboxamide with triethyl orthoformate or triethyl orthoacetate to yield the corresponding thieno[2,3-d]pyrimidin-4(3H)-one derivatives. researchgate.net Another strategy employs the reaction of 2-amino-3-cyanothiophenes with reagents like formamide to construct the pyrimidine ring. nih.gov

Furthermore, 2-aminothiophene-3-carboxylates can be converted to 3-substituted-2-thioxo-thieno[2,3-d]pyrimidin-4-ones through condensation with isothiocyanates followed by cyclization. nih.govnih.gov The resulting 2-thioxo derivatives can be further modified. For example, treatment of 2-amino-5-ethyl-5-methyl-3-ethoxycarbonyl-4,5-dihydro-7H-thieno[2,3-c]pyran with various isothiocyanates yields 2-N-thioureides, which upon intramolecular cyclization with aqueous alcoholic potassium hydroxide, form the potassium salts of 4-oxo-2-thioxothieno[2,3-d]pyrimidines. ekb.eg Acidification of these salts then provides the 2-thioxothienopyrimidines. ekb.eg

A study by Kanawade et al. demonstrated the thermal selective reactions on oxothieno[2,3-d]pyrimidine-6-carboxamide with phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5). nih.gov At lower temperatures (25-50 °C), the C7-amide rearranges to a nitrile, while at higher temperatures (80-110 °C), a mixture of the nitrile and a chloro derivative is formed. nih.gov

Application of Dimroth Rearrangements in Thienopyrimidine Formation

The Dimroth rearrangement is a significant transformation in heterocyclic chemistry, involving the isomerization of certain nitrogen-containing heterocycles. wikipedia.org This rearrangement has found utility in the synthesis and interconversion of isomeric thienopyrimidine derivatives. researchgate.netnih.gov

The rearrangement typically involves the opening of the pyrimidine ring followed by rotation and re-closure, leading to an exchange of endocyclic and exocyclic nitrogen atoms. wikipedia.org This process can be influenced by factors such as pH and the nature of substituents on the heterocyclic ring. nih.gov

In the context of thienopyrimidines, the Dimroth rearrangement can be used to synthesize specific isomers that might be difficult to obtain through direct cyclization methods. For example, triazolo[4,3-c]thienopyrimidines have been shown to undergo a Dimroth rearrangement to the corresponding [1,5-c] isomers under basic conditions, while being resistant to isomerization in acidic media. researchgate.net The mechanism often involves protonation of a nitrogen atom in the pyrimidine ring, followed by ring opening, tautomerization, and subsequent ring closure to yield the rearranged product. nih.gov An unexpected Dimroth rearrangement has also been reported to lead to the formation of annelated thieno[3,2-d] nih.govnih.govekb.egtriazolo[1,5-a]pyrimidines. lookchem.com

Reactions Involving Isothiocyanates, Thiocyanates, and Orthoformates

Isothiocyanates, thiocyanates, and orthoformates are versatile reagents in the synthesis of the this compound scaffold. A primary route involves the reaction of 2-aminothiophene-3-carboxylates with isothiocyanates. This reaction typically proceeds through a thiourea (B124793) intermediate, which then undergoes cyclization to form the thieno[2,3-d]pyrimidin-4-one ring system. nih.govekb.eg

For example, reacting ethyl 2-amino-4-isopropylthiophene-3-carboxylate with methyl isothiocyanate gives the corresponding thiourea derivative, which upon cyclization with aqueous sodium hydroxide, yields 5-isopropyl-2-mercapto-3-methylthieno[2,3-d]pyrimidin-4-one. ekb.eg Similarly, 2-aminothiophene-3-carboxamides can react with benzoyl isothiocyanate to form [N-benzoyl(thiocarbamoyl)]-aminothiophene, which can be cyclized to the corresponding thieno[2,3-d]pyrimidine. researchgate.net

Triethyl orthoformate is another key reagent, often used to introduce the C2 carbon of the pyrimidine ring. Cyclization of 2-amino-3-cyanothiophene derivatives with triethyl orthoformate can lead to the formation of the thieno[2,3-d]pyrimidine core. researchgate.net

Microwave-Assisted Synthetic Protocols for Thienopyrimidines

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. mdpi.comnih.gov This technology has been successfully applied to the synthesis of thieno[2,3-d]pyrimidines and their derivatives. researchgate.netresearchgate.net

For instance, the condensation of 2-amino-3-ethoxycarbonylthiophenes with alkyl or aryl isothiocyanates to form thienylthiourea derivatives can be performed efficiently under microwave irradiation, affording higher yields in shorter times compared to conventional heating. nih.govmdpi.com Furthermore, the synthesis of 2-aminothiophene-3-carboxylic acid derivatives and their subsequent transformation into thieno[2,3-d]pyrimidin-4-one and its 4-chloro derivative have been achieved in a two-minute microwave irradiation process. researchgate.net

Microwave-assisted protocols have also been developed for the synthesis of more complex derivatives. For example, an efficient synthesis of N-(4-methoxyphenylamino)-2-methyl benzo-, pyrido- or pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives, which are analogues of the anticancer agent MPC-6827, has been reported using microwave irradiation. nih.gov

Starting MaterialReagent(s)ProductReaction ConditionsReference(s)
2-amino-3-ethoxycarbonylthiophenesAlkyl/Aryl IsothiocyanatesThienylthiourea derivativesMicrowave irradiation nih.gov, mdpi.com
2-aminothiophene derivatives-2-aminothiophene-3-carboxylic acid derivativesMicrowave irradiation (2 min) researchgate.net
2-aminothiophene-3-carboxylic acid derivatives-Thieno[2,3-d]pyrimidin-4-one and 4-chloro derivativeMicrowave irradiation researchgate.net
Acetimidamide intermediatep-Anisidine, AlCl3N-(4-methoxyphenyl)-2-methyl-benzo researchgate.netmdpi.comthieno[3,2-d]pyrimidin-4-amineMicrowave irradiation (160°C) nih.gov

Regioselective Functionalization and Derivatization of the this compound Scaffold

The this compound scaffold offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives with tailored properties. Regioselective functionalization at specific positions of the thienopyrimidine core is crucial for structure-activity relationship studies.

Chemical Modifications at the Pyrimidine C-4 Position

The C-4 position of the pyrimidine ring is a key site for introducing chemical diversity. The 4-oxo group can be converted to a 4-chloro substituent, which then serves as a versatile handle for nucleophilic substitution reactions.

A common method for this transformation is the treatment of the thienopyrimidinone with a chlorinating agent like phosphorus oxychloride (POCl₃). nih.govresearchgate.net The resulting 4-chlorothienopyrimidine can then react with various nucleophiles, such as amines, to introduce a wide array of substituents at the C-4 position. nih.govnih.gov For example, reaction of a 4-chlorothienopyrimidine derivative with an aromatic amine can yield the corresponding 4-anilino derivative. nih.gov

This strategy has been employed to synthesize a series of 4-amino-6-arylthieno[2,3-d]pyrimidines. researchgate.net The development of pyrido[2,3-d]pyrimidin-7(8H)-ones with diverse substituents at the C-4 position has been achieved through cross-coupling reactions like Ullmann, Buchwald-Hartwig, Suzuki-Miyaura, and Sonogashira reactions, leading to N-alkyl, N-aryl, O-aryl, S-aryl, aryl, and arylethynyl substituted products. nih.gov

Substitutions at the Thiophene C-6 Position

The C-6 position of the thiophene ring provides another avenue for structural modification. The introduction of various substituents at this position can significantly influence the biological activity of the resulting compounds.

One approach involves starting with a pre-functionalized thiophene ring. For instance, a 6-bromothieno[2,3-d]pyrimidine (B1279958) derivative can be used as a key intermediate. researchgate.net This bromo-substituted compound can then undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce a variety of aryl or other groups at the C-6 position. researchgate.net

A series of 6-substituted thieno[2,3-d]pyrimidine analogs have been synthesized, where modifications at the 6-position were found to be crucial for their biological activity. nih.govnih.gov For example, a study focused on the synthesis of 6-substituted thieno[2,3-d]pyrimidine derivatives as potential inhibitors of Fms-like tyrosine kinase 3 (FLT3) for the treatment of acute myeloid leukemia. nih.gov These syntheses often involve multi-step sequences starting from appropriately substituted thiophene precursors.

Position of ModificationType of ReactionReagentsResulting Functional GroupReference(s)
C-4ChlorinationPOCl₃Chloro nih.gov, researchgate.net
C-4Nucleophilic SubstitutionAminesAmino nih.gov, nih.gov
C-4Cross-Coupling (e.g., Suzuki)Boronic AcidsAryl nih.gov
C-6Cross-Coupling (e.g., Suzuki)Boronic AcidsAryl researchgate.net

Functionalization Reactions of the 6-Amino Group

The 6-amino group on the thieno[2,3-d]pyrimidin-4(1H)-one core is a key site for synthetic modification, allowing for the introduction of a wide array of functional groups that can significantly impact the molecule's properties. Common functionalization strategies include acylation, and the formation of urea and thiourea derivatives.

Acylation: The amino group can readily undergo acylation with various acylating agents such as acyl chlorides or anhydrides in the presence of a base. This reaction leads to the formation of the corresponding 6-acylamino derivatives. While specific examples starting from this compound are not prevalent in the provided search results, the acylation of amino groups on similar heterocyclic systems is a standard transformation in organic synthesis. For instance, the general process of coupling an appropriate organic acid with 6-aminopenicillanic acid using a carbodiimide (B86325) illustrates a common method for forming amide bonds. google.com

Urea and Thiourea Formation: The reaction of the 6-amino group with isocyanates or isothiocyanates provides a straightforward route to 6-ureido and 6-thioureido thieno[2,3-d]pyrimidin-4(1H)-one derivatives, respectively. These reactions typically proceed under mild conditions. The synthesis of ureido and thioureido conjugated hydrazone derivatives highlights the general applicability of this reaction type in creating complex molecules with potential biological activity. nih.gov

The table below outlines potential functionalization reactions of the 6-amino group based on analogous reactions in heterocyclic chemistry.

Reaction Type Reagents Functional Group Introduced Potential Product Structure Analogous Reaction Reference
AcylationAcyl chloride (R-COCl), BaseAcylamino (R-CONH-)6-Acylamino-thieno[2,3-d]pyrimidin-4(1H)-one google.com
AcylationCarboxylic acid (R-COOH), CarbodiimideAcylamino (R-CONH-)6-Acylamino-thieno[2,3-d]pyrimidin-4(1H)-one google.com
Urea FormationIsocyanate (R-NCO)Ureido (R-NH-CO-NH-)6-Ureido-thieno[2,3-d]pyrimidin-4(1H)-one nih.gov
Thiourea FormationIsothiocyanate (R-NCS)Thioureido (R-NH-CS-NH-)6-Thioureido-thieno[2,3-d]pyrimidin-4(1H)-one nih.gov

Pharmacological Activities and Mechanistic Insights of 6 Aminothieno 2,3 D Pyrimidin 4 1h One Derivatives

Anticancer and Antiproliferative Potentials

Derivatives of the thieno[2,3-d]pyrimidine (B153573) nucleus are actively being explored as lead compounds for their antiproliferative capabilities. semanticscholar.org These compounds have shown efficacy against a variety of human cancer cell lines, including breast, lung, and colon cancer, as well as melanoma. semanticscholar.orgnih.govmdpi.com

For instance, certain 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones have been reported to inhibit the proliferation of A549 (non-small cell lung cancer) and MCF-7 (breast cancer) cells. mdpi.com Similarly, a series of 4-substituted thieno[2,3-d]pyrimidine derivatives demonstrated significant anticancer activity against HCT-116 (colon cancer), HepG2 (liver cancer), and MCF-7 cell lines. nih.gov One of the most active compounds identified was 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, which exhibited cytotoxic effects across nearly all cancer cell lines tested, with particular sensitivity observed in the MDA-MB-435 melanoma cell line. mdpi.com The antiproliferative effects of these compounds are often attributed to their ability to induce apoptosis and cause cell cycle arrest at various phases. semanticscholar.org

The versatility of the thieno[2,3-d]pyrimidine scaffold allows for substitutions at multiple positions, leading to a diverse range of biological activities. researchgate.net This has prompted extensive research into structure-activity relationships to optimize the anticancer and antiproliferative potential of these derivatives. mdpi.com

Inhibition of Protein Kinases

A primary mechanism through which 6-aminothieno[2,3-d]pyrimidin-4(1H)-one derivatives exert their anticancer effects is through the inhibition of protein kinases. researchgate.net These enzymes play a critical role in signal transduction pathways that control cell growth, proliferation, and survival. researchgate.net The thieno[2,3-d]pyrimidine core serves as a versatile scaffold for designing inhibitors that can target the ATP-binding site of various kinases. semanticscholar.orgresearchgate.net

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, can drive the growth of numerous cancers. semanticscholar.orgmdpi.com Several thieno[2,3-d]pyrimidine derivatives have been developed as potent EGFR inhibitors. semanticscholar.orgnih.gov

One study reported a series of thieno[2,3-d]pyrimidine derivatives with significant inhibitory activity against both wild-type EGFR (EGFRWT) and the resistant T790M mutant. semanticscholar.org Notably, compound 5b from this series showed IC50 values of 37.19 nM and 204.10 nM against EGFRWT and EGFRT790M, respectively. semanticscholar.org In another study, novel thienopyrimidinone hybrids were synthesized and evaluated as dual inhibitors of EGFR and fibroblast growth factor receptor (FGFR). nih.gov Compounds 21 and 25 emerged as potent EGFR inhibitors with IC50 values of 0.077 µM and 0.059 µM, respectively, comparable to the standard drug Erlotinib (IC50 = 0.04 µM). nih.gov

Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives against EGFR
CompoundTargetIC50 (µM)Reference
5bEGFRWT0.037 semanticscholar.org
5bEGFRT790M0.204 semanticscholar.org
21EGFR0.077 nih.gov
25EGFR0.059 nih.gov
Erlotinib (Reference)EGFR0.040 nih.gov

Tie-2, a receptor tyrosine kinase primarily expressed on vascular endothelial cells, is a key regulator of angiogenesis, the formation of new blood vessels. researchgate.netnih.gov Inhibition of Tie-2 is a promising strategy for anti-angiogenic cancer therapy. A novel class of 4-amino-thieno[2,3-d]pyrimidines substituted at the sixth position has been identified as potent inhibitors of Tie-2. nih.gov One of the most active compounds in this class demonstrated an IC50 value of 0.07 µM. nih.gov The development of such inhibitors highlights the potential of the thieno[2,3-d]pyrimidine scaffold in targeting angiogenesis-related pathways in cancer. researchgate.netnih.gov

Vascular endothelial growth factor receptor-2 (VEGFR-2) is another critical receptor tyrosine kinase involved in angiogenesis. nih.govnih.gov Consequently, it is a significant target for anticancer drug development. nih.gov A number of thieno[2,3-d]pyrimidine derivatives have been designed and synthesized as VEGFR-2 inhibitors. nih.govnih.gov

In one study, several 4-substituted thieno[2,3-d]pyrimidine derivatives exhibited potent inhibitory activities against VEGFR-2, with IC50 values in the low nanomolar range. nih.gov Compounds 8b and 8e were particularly noteworthy, with IC50 values of 5 nM and 3.9 nM, respectively. nih.gov Another investigation led to the synthesis of thieno[2,3-d]pyrimidine derivatives with promising activity against VEGFR-2, with one compound showing an IC50 value of 0.23 µM. researchgate.net

Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives against VEGFR-2
CompoundIC50 (nM)Reference
8b5.0 nih.gov
8e3.9 nih.gov
Unnamed Derivative230 researchgate.net

Aurora kinases and cell division cycle 7 (Cdc7) kinase are serine/threonine kinases that play essential roles in cell cycle progression, particularly during mitosis. researchgate.netresearchgate.net Their overexpression is linked to tumorigenesis, making them attractive targets for cancer therapy. Potent and orally bioavailable thieno[2,3-d]pyrimidine derivatives have been developed as Aurora kinase inhibitors. researchgate.net Two of the most active compounds against Aurora B kinase displayed impressive IC50 values of 0.2 nM and 3.8 nM. researchgate.net

In the context of Cdc7 inhibition, a thieno[3,2-d]pyrimidinone scaffold was optimized, leading to the discovery of TAK-931, a highly potent and selective inhibitor with an IC50 value of 0.26 nM. researchgate.net This compound has progressed into clinical trials as an investigational anti-tumor agent. researchgate.net

Focal adhesion kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in metastatic cancers and plays a crucial role in cell adhesion, migration, and survival. theraindx.comnih.gov Thieno[3,2-d]pyrimidine derivatives have been designed and synthesized as novel FAK inhibitors. theraindx.comnih.gov An intensive structure-activity relationship study led to the identification of compound 26 as a potent lead molecule. nih.gov This compound also demonstrated inhibitory activity against FMS-like tyrosine kinase 3 (FLT-3) mutants. theraindx.comnih.gov In a separate study, a multi-target kinase inhibitor, compound 19 , a close analog of TAE226, potently inhibited FAK with an IC50 of 19.1 nM. mdpi.com

Casein Kinase 1 (CK1) and Dual-Specificity Protein Kinase (CLK1) Inhibition

Based on a review of the available scientific literature, there is no specific information regarding the inhibitory activity of this compound derivatives against Casein Kinase 1 (CK1) or Dual-Specificity Protein Kinase (CLK1). Research has focused on other kinase targets for this particular class of compounds.

Pim-1 Kinase Inhibition

Pim-1 kinase, a serine/threonine kinase, is a well-documented regulator of cell cycle progression, proliferation, and apoptosis. nih.gov Its overexpression is noted in various hematologic and solid cancers, making it a viable target for anticancer therapies. nih.gov Research into pyridothienopyrimidin-4-one derivatives, which are structurally related to thieno[2,3-d]pyrimidines, has demonstrated significant Pim-1 inhibitory activity.

A structure-rigidification strategy was employed to enhance the Pim-1 inhibitory potential of a previously reported thieno[2,3-b]pyridine (B153569) series by converting it into a pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one scaffold. This modification resulted in a significant improvement in both Pim-1 inhibition and cytotoxic activity. The 2-(2-substituted phenyl)-2,3-dihydro series of these compounds, in particular, yielded the most potent Pim-1 inhibitors. For instance, compounds 7a (2-(2-chlorophenyl)-2,3-dihydro derivative) and 7c (2-(2-hydroxyphenyl)-2,3-dihydro derivative) showed highly potent Pim-1 inhibitory activity with IC50 values of 1.18 µM and 1.38 µM, respectively.

Table 1: Pim-1 Kinase Inhibitory Activity of Pyridothienopyrimidin-4-one Derivatives

Compound Substitution Pim-1 IC50 (µM)
6c 2-(2-hydroxyphenyl) 4.62
7a 2-(2-chlorophenyl)-2,3-dihydro 1.18
7c 2-(2-hydroxyphenyl)-2,3-dihydro 1.38
7d 2-(2-(trifluoromethyl)phenyl)-2,3-dihydro 1.97
9 2-phenyl-2,3-dihydro (quinoxaline derivative) 4.18
8b 2-(4-methoxyphenyl) 8.83

Data sourced from a study on pyridothienopyrimidin-4-one derivatives as Pim-1 inhibitors.

Cell Cycle Modulation and Apoptosis Induction Pathways

Derivatives of the thieno[2,3-d]pyrimidine scaffold have been shown to exert their anticancer effects by modulating the cell cycle and inducing apoptosis. One study on a novel tetrahydrobenzo nih.govwikipedia.orgthieno[2,3-d]pyrimidine derivative, 9c , found that it induced cell cycle arrest in HCT-116 colon cancer cells at the G0-G1 phase. This compound also prompted a significant, 18.18-fold increase in total apoptosis compared to the control and increased the concentration of caspase-3 by 3.52-fold.

Another investigation into a different series of thieno[2,3-d]pyrimidine derivatives identified compound 13k as a potent antitumor agent. nih.gov Further analysis revealed that this compound arrested the MCF-7 breast cancer cell line in the G2/M phase of the cell cycle and was an effective inducer of apoptosis. nih.gov Similarly, a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative, 5d , was found to suppress the proliferation of non-small cell lung cancer cells by inducing cell cycle arrest through the deactivation of the mitogen-activated protein kinase (MAPK) pathway. nih.gov

Thymidylate Synthase Inhibition

Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. wikipedia.orgwikipedia.org The inhibition of this enzyme leads to an imbalance of deoxynucleotides, which can trigger cell death in proliferating cancer cells. wikipedia.orgwikipedia.org Certain thieno[2,3-d]pyrimidine derivatives have been identified as inhibitors of this pathway.

In one study, several newly synthesized thienopyrimidine derivatives (15, 16, 17, 24, and 25 ) were screened for their enzyme inhibitory activity. The results showed that these compounds exhibited good inhibitory activity against thymidylate synthase, which may account for their observed anticancer effects. nih.gov Another study focused on 6-substituted thieno[2,3-d]pyrimidines that act as multitargeted antifolates. These compounds were found to inhibit key enzymes in folate-dependent pathways, including thymidylate synthase, which is crucial for nucleotide biosynthesis in both the cytosol and mitochondria. nih.gov

PI3K Pathway Modulation

The phosphatidylinositol 3-kinase (PI3K) pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention. nih.gov Several studies have highlighted the potential of thieno[2,3-d]pyrimidine derivatives as modulators of this pathway.

A series of 28 new morpholine-based thieno[2,3-d]pyrimidine derivatives were specifically designed and synthesized to act as anti-PI3K agents. nih.gov Among them, compound VIb demonstrated the most significant enzymatic inhibitory activity, with 72% inhibition of PI3Kβ and 84% inhibition of PI3Kγ. nih.gov In a separate study, a thieno[2,3-d]pyrimidine derivative, 6a , was found to inhibit PI3Kα with an IC50 of 0.225 µM and also led to a decrease in the phosphorylation of Akt and mTOR, key downstream components of the PI3K pathway, in OVCAR-4 ovarian cancer cells.

In Vitro Activity Against Specific Cancer Cell Lines

Derivatives of this compound have been evaluated against a wide range of human cancer cell lines, demonstrating varied and often potent antiproliferative activity. The cytotoxic effects are typically measured by the IC50 value, which represents the concentration of the compound required to inhibit cell growth by 50%.

For example, pyridothienopyrimidin-4-ones, developed as Pim-1 inhibitors, showed potent cytotoxicity against MCF-7 (breast), HCT-116 (colon), and PC3 (prostate) cancer cell lines. Compounds 7a and 7d were particularly effective, consistent with their strong Pim-1 inhibition. In another study, a series of thieno[2,3-d]pyrimidine-4-one derivatives were tested against a panel of 60 NCI cell lines, with compounds 20 and 23 showing potent growth inhibition that was 7- and 4-fold better, respectively, than the standard drug 5-fluorouracil. nih.gov Furthermore, a separate investigation found that thieno[2,3-d]pyrimidine derivatives 5, 8, 10, 12, and 14 exhibited effective antiproliferative activity against the MCF-7 cell line.

Table 2: In Vitro Anticancer Activity of Selected Thieno[2,3-d]pyrimidine Derivatives

Compound Cancer Cell Line Cell Line Type IC50 (µM) Reference
7a MCF-7 Breast Adenocarcinoma 15.3 nih.gov
7a HCT-116 Colorectal Carcinoma 21.6 nih.gov
7d PC3 Prostate Adenocarcinoma 17.4 nih.gov
6a OVCAR-4 Ovarian Carcinoma 1.569 nih.gov
9c HCT-116 Colorectal Carcinoma 0.904 nih.gov
Compound 2 MCF-7 Breast Adenocarcinoma 0.013 wikipedia.org
Compound 10 HepG-2 Hepatocellular Carcinoma 4.42 (µg/ml) nih.gov
Compound 14 MCF-7 Breast Adenocarcinoma 3.25 (µg/ml) nih.gov
Compound 20 SNB-75 CNS Cancer 16.2 (TGI) nih.gov
Compound 23 SNB-75 CNS Cancer 67.7 (TGI) nih.gov

IC50 is the half-maximal inhibitory concentration. TGI is the total growth inhibition concentration. Note that some values are reported in µg/ml.

Anti-infective Applications

Beyond their anticancer properties, derivatives of the thieno[2,3-d]pyrimidine scaffold have also been explored for their potential as anti-infective agents. The core structure has been used as a template for the synthesis of compounds with antibacterial and antifungal activities.

In one study, a series of 4-aminothieno[2,3-d]pyrimidine-6-carbonitrile derivatives were synthesized and tested against several bacterial and fungal strains. Compounds 4, 8b, 8d, 8e, 8h, and 9a showed promising antibacterial activity when compared to ampicillin. scielo.br Notably, compounds 8b and 8h also demonstrated better antifungal activity than the standard drug griseofulvin. scielo.br The thieno[2,3-d]pyrimidine scaffold has shown inhibitory effects against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli. Other research has also confirmed the antimicrobial potential of various bicyclic and tricyclic pyrimidine (B1678525) derivatives derived from a thioxo-pyrimidine starting material. nih.gov

Antibacterial Activity and Mechanisms

Derivatives of this compound have emerged as a promising class of antibacterial agents. Their efficacy stems from their ability to inhibit essential bacterial enzymes, leading to the disruption of critical cellular processes.

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

A primary mechanism of antibacterial action for these derivatives is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for bacterial DNA replication, transcription, and repair. nih.gov DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is primarily involved in decatenating replicated chromosomes. nih.gov By targeting these enzymes, this compound derivatives disrupt DNA synthesis and lead to bacterial cell death. nih.govnih.gov

Several studies have demonstrated the potent inhibitory activity of these compounds. For instance, certain pyridothienopyrimidine derivatives have shown potent dual inhibition of both E. coli DNA gyrase and topoisomerase IV. nih.gov Molecular docking studies have further elucidated the binding modes of these compounds within the active site of enzymes like E. coli DNA gyrase B, providing insights for the rational design of more potent inhibitors. nih.gov

Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains

Derivatives of this compound have exhibited broad-spectrum antibacterial activity, proving effective against both Gram-positive and Gram-negative bacteria. nih.govnih.gov

Research has highlighted the potent activity of certain derivatives against a range of bacterial strains. For example, some 4'-amine derivatives have shown significant potency against Bacillus subtilis, while 4'-(4-methylpiperazin-1-yl) derivatives have demonstrated potent activity against all tested bacterial strains, with minimum inhibitory concentration (MIC) values comparable or superior to amoxicillin. nih.gov Additionally, spiro cycloalkane-1,2′-pyridothienopyrimidin]-4′(3′H)-ones have displayed antibacterial activity ranging from potent to moderate against various strains. nih.gov The substitution at different positions of the thieno[2,3-d]pyrimidine core has been shown to significantly influence the antibacterial spectrum and potency. nih.govnih.gov

Derivative TypeBacterial StrainMIC (µg/mL)Reference
4'-Amine derivativesB. subtilis15.63 nih.gov
4'-(4-methylpiperazin-1-yl) derivativeVarious strains7.81 - 15.63 nih.gov
2-Morpholinomethyl derivativeVarious strains8 - 16 nih.gov
Spiro cycloalkane derivativesVarious strains4 - 32 nih.gov
4-aminothieno[2,3-d]pyrimidine-6-carbonitrile derivativesS. aureus, E. coli, P. aeruginosa, S. pyogenesPromising activity nih.gov

Antifungal Activity

In addition to their antibacterial properties, derivatives of this compound have demonstrated significant antifungal activity. nih.govnih.gov

Studies have shown that certain 4-aminothieno[2,3-d]pyrimidine-6-carbonitrile derivatives exhibit better antifungal activity than the standard drug griseofulvin. nih.gov These compounds have been tested against various fungal strains, including Aspergillus niger, Aspergillus clavatus, and Candida albicans. nih.gov Furthermore, some pyridothienopyrimidine derivatives have displayed potent antifungal activity, with MIC values comparable to the reference drug clotrimazole (B1669251). nih.gov Notably, a 4-(oxiran-2-ylmethyl)sulfanyl derivative showed more potent antifungal activity than clotrimazole against the yeast pathogens C. albicans and C. tropicalis. nih.gov

Derivative TypeFungal StrainActivityReference
4-aminothieno[2,3-d]pyrimidine-6-carbonitrile derivativesA. niger, A. clavatus, C. albicansBetter than griseofulvin nih.gov
Pyridothienopyrimidine derivativesVarious yeasts and fungiMICs: 4 - 16 µg/mL nih.gov
4-(Oxiran-2-ylmethyl)sulfanyl derivativeC. albicans, C. tropicalisMICs: 4 µg/mL nih.gov

Antiviral Activity

The antiviral potential of thieno[2,3-d]pyrimidine derivatives has also been explored. Research has shown that certain nucleoside derivatives of this scaffold exhibit activity against specific viruses.

One study investigated the antiviral activity of cyclic and acyclic nucleosides of thieno[2,3-d]pyrimidine derivatives against Herpes Simplex Virus type-1 (HSV-1) and Hepatitis-A virus (HAV). nih.gov One of the tested compounds demonstrated a notable effect against HSV-1, although none of the four tested compounds showed activity against HAV. nih.gov This highlights the potential for developing specific antiviral agents based on the thieno[2,3-d]pyrimidine core.

Antiparasitic and Antimalarial Activity

Derivatives of this compound have shown promise as antiparasitic agents, particularly in the fight against malaria, a disease caused by Plasmodium parasites. rsc.org

Inhibition of Plasmodium falciparum

The most lethal species of malaria parasite, Plasmodium falciparum, has been a key target for the development of new antimalarial drugs. rsc.orgnih.gov Several studies have demonstrated the potent in vitro activity of thieno[2,3-d]pyrimidine derivatives against this parasite.

One study reported a series of tetrahydrobenzo rsc.orguni.luthieno[2,3-d]pyrimidine derivatives with significant activity against a chloroquine-resistant (W2) strain of P. falciparum, with IC50 values ranging from 0.74 to 6.4 μM. rsc.org Another study identified an aminothienopyrimidine benzene (B151609) sulfonamide, OSM-S-106, with potent activity against P. falciparum cultures. dundee.ac.uk The mechanism of action for OSM-S-106 was found to be the inhibition of the P. falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS) through a reaction hijacking mechanism. dundee.ac.uk This novel mode of action makes these compounds particularly interesting for overcoming existing drug resistance.

Derivative TypeP. falciparum StrainIC50Reference
Tetrahydrobenzo rsc.orguni.luthieno[2,3-d]pyrimidine derivativesW2 (chloroquine-resistant)0.74 - 6.4 µM rsc.org
Aminothienopyrimidine benzene sulfonamide (OSM-S-106)Not specifiedPotent activity dundee.ac.uk
QcrB Inhibition in Mycobacterium tuberculosis

A novel class of antitubercular agents has been identified among 4-amino-thieno[2,3-d]pyrimidine derivatives, which exhibit potent activity against Mycobacterium tuberculosis through the inhibition of the QcrB subunit of the cytochrome bc1 complex. This complex is a crucial component of the electron transport chain, and its inhibition disrupts the bacterium's ability to generate ATP, leading to cell death.

Research has identified specific compounds within this class, such as CWHM-728 and CWHM-1023, that demonstrate significant inhibitory effects. These compounds were found to decrease ATP levels in M. tuberculosis, confirming their mechanism of action targets the electron transport chain. researchgate.netnih.gov Notably, these 4-amino-thieno[2,3-d]pyrimidines show enhanced activity against a mutant of M. tuberculosis that is deficient in cytochrome bd oxidase, a characteristic feature of cytochrome bc1 inhibitors. researchgate.net The discovery of this new scaffold of QcrB inhibitors provides a promising avenue for the development of novel drugs to combat tuberculosis. researchgate.netnih.gov

Table 1: Inhibitory Activity of 4-Amino-thieno[2,3-d]pyrimidine Derivatives against Mycobacterium Species

CompoundTarget SpeciesAssayIC50
CWHM-728M. tuberculosisMABA3.2 ± 0.13 µM
CWHM-1023M. tuberculosisMABA83 ± 5.4 nM
CWHM-728M. smegmatisMABA52 ± 16 µM
CWHM-1023M. smegmatisMABA1.7 ± 0.49 µM

Anti-inflammatory Properties and Modulation of Inflammatory Pathways

Derivatives of thieno[2,3-d]pyrimidine have demonstrated significant anti-inflammatory properties. Studies have shown that these compounds can effectively reduce inflammation in animal models, with some derivatives exhibiting activity comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) and indomethacin. dmed.org.uanih.gov

The anti-inflammatory mechanism of some derivatives is linked to the inhibition of prostaglandin (B15479496) E2 (PGE2) synthesis. dmed.org.ua For instance, compound 4c, a 3-substituted-2-thioxo-thieno[2,3-d]pyrimidine derivative, showed a significant reduction in carrageenan-induced paw edema in rats and a decrease in serum PGE2 levels. dmed.org.ua Other potential mechanisms include the inhibition of cyclooxygenase-2 (COX-2) and the modulation of other inflammatory pathways, such as the inhibition of IL-6 induced STAT3 activation and RIPK2 inhibition. nih.govnih.gov A notable advantage of some of these thienopyrimidine derivatives is their improved gastrointestinal safety profile compared to traditional NSAIDs, showing lower ulcerogenic activity. nih.gov

Table 2: In Vivo Anti-inflammatory Activity of Thieno[2,3-d]pyrimidine Derivatives

CompoundProtection against Carrageenan-Induced Paw Edema (1h)Protection against Carrageenan-Induced Paw Edema (2h)Protection against Carrageenan-Induced Paw Edema (3h)Serum PGE2 Concentration (pg/mL)
4c35%36%42%19
Diclofenac (Reference)---12

Antioxidant Effects and Radical Scavenging Activities

Thieno[2,3-d]pyrimidine derivatives have been investigated for their antioxidant potential. The evaluation of such activity is commonly performed using in vitro assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. dmed.org.uayoutube.com This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The change in color, typically from purple to yellow, is monitored spectrophotometrically to quantify the radical scavenging capacity. nih.gov

While the broader class of thieno[2,3-d]pyrimidines has been explored for antioxidant properties, specific quantitative data, such as IC50 values for this compound derivatives in radical scavenging assays, are not extensively documented in publicly available literature. The antioxidant activity of heterocyclic compounds is often attributed to their ability to delocalize electrons and stabilize radicals. Further research is needed to fully characterize the antioxidant and radical scavenging profiles of this specific class of compounds.

Other Emerging Pharmacological Activities

α-Glucosidase Inhibition for Type 2 Diabetes Management

The inhibition of α-glucosidase, an enzyme that plays a key role in carbohydrate digestion, is a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. While specific studies on this compound derivatives as α-glucosidase inhibitors are limited, related heterocyclic structures have shown promise. For example, a series of novel phthalimide-phenoxy-1,2,3-triazole-N-phenyl (or benzyl) acetamides demonstrated potent α-glucosidase inhibitory activity, with some compounds exhibiting significantly lower IC50 values than the standard drug acarbose. nih.govnih.gov The most potent of these, compound 11j, was found to be a competitive inhibitor of the enzyme. nih.gov These findings suggest that the broader scaffold containing a pyrimidine ring system could be a valuable template for designing new and effective α-glucosidase inhibitors.

Table 3: α-Glucosidase Inhibitory Activity of Related Heterocyclic Compounds

CompoundIC50 (µM)
11i46.25 ± 0.89
11j45.26 ± 0.03
Acarbose (Reference)750.1 ± 0.23

Potential Antidote Effects Against Chemical Agents

The potential of this compound derivatives as antidotes against chemical agents, such as organophosphate nerve agents, is an area that remains largely unexplored. Organophosphate poisoning results in the inhibition of acetylcholinesterase (AChE), leading to a toxic accumulation of acetylcholine. nih.gov Current treatments often involve the use of oximes to reactivate the inhibited enzyme. While various heterocyclic compounds have been investigated for their ability to reactivate AChE, there is currently a lack of specific research in the public domain on the application of this compound derivatives for this purpose.

Central Nervous System (CNS) Protective Mechanisms

Emerging research indicates that derivatives of the thieno[2,3-d]pyrimidine scaffold may possess neuroprotective properties. One study identified a 5,6,7,8-tetrahydrobenzo nih.govyoutube.comthieno[2,3-d]pyrimidin-4(3H)-one derivative as a highly selective SIRT2 inhibitor that demonstrated neuroprotective effects in an in vitro model of Parkinson's disease. Furthermore, certain thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been reported to exhibit analgesic activity, suggesting an interaction with the central nervous system to modulate pain pathways. nih.gov These findings highlight the potential of this chemical class in the development of therapies for neurodegenerative diseases and pain management.

Structure Activity Relationship Sar Studies of 6 Aminothieno 2,3 D Pyrimidin 4 1h One Derivatives

Impact of Substituents on Biological Potency and Selectivity

The biological profile of 6-aminothieno[2,3-d]pyrimidin-4(1H)-one derivatives can be finely tuned by introducing different functional groups at key positions on the pyrimidine (B1678525) and thiophene (B33073) rings.

The C-2 position of the pyrimidine ring is a critical site for modification, significantly impacting the therapeutic potential of these compounds. Research has shown that introducing small alkyl groups at this position can yield compounds with notable anti-proliferative properties. nih.gov For instance, derivatives with 2-chloroethyl, ethyl, and methyl groups have been synthesized and evaluated. nih.gov In a study on breast cancer cell lines, a 2-ethyl derivative demonstrated an IC₅₀ value of 62.86 µg/mL against MDA-MB-231 cells. nih.gov

Furthermore, substituting the C-2 position with larger aryl moieties is a common strategy. nih.gov The synthesis of 2-aryl-4-morpholino-5,6,7,8-tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidines has been explored for their activity as PI3K inhibitors. nih.gov These studies indicate that the nature and substitution pattern of the aryl ring at C-2 are pivotal for achieving desired biological effects.

The C-4 position is crucial for the biological activity of thieno[2,3-d]pyrimidine (B153573) derivatives. The presence of an amino group at this position is a key structural feature for anti-proliferative effects. nih.gov SAR studies on related scaffolds have suggested a preference for a secondary amine over a tertiary amine at the C-4 position for enhanced potency. nih.gov

A common synthetic strategy involves the displacement of a 4-chloro group with various amines, leading to the generation of 4-amino substituted derivatives with significant biological activity. nih.govnih.gov For example, the introduction of a morpholine (B109124) ring at the C-4 position of the thieno[2,3-d]pyrimidine core has been instrumental in developing potent PI3K inhibitors. nih.gov The morpholine moiety can establish key hydrogen bonds with amino acid residues like Val848 in the active site of the PI3K enzyme. nih.gov Similarly, reacting 4-chlorothieno[2,3-d]pyrimidine (B15048) intermediates with amines such as N-methylpiperazine, morpholine, and N-phenylpiperazine has yielded derivatives with potent cytotoxic profiles. nih.gov

Modifications at the C-6 position of the thiophene ring play a significant role in modulating the activity and selectivity of these compounds. The introduction of a carbonitrile group (-CN) at this position has been explored in the synthesis of derivatives with antimicrobial properties. nih.gov

More complex substitutions have led to the discovery of highly potent enzyme inhibitors. For instance, a series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives were investigated as ROCK inhibitors, where substitutions at the C-6 position were critical for potency. nih.gov The most potent compound identified from this series featured a 1H-pyrrolo[2,3-b]pyridin-4-yl moiety at the C-6 position, which resulted in IC₅₀ values of 0.004 µM and 0.001 µM against ROCK I and ROCK II, respectively. nih.gov This highlights the importance of specific heterocyclic systems at this position for achieving high-affinity binding to target enzymes.

The incorporation of aromatic and heteroaromatic moieties is a key strategy in the design of potent this compound derivatives. These groups can engage in crucial interactions within the binding sites of target proteins, such as hydrophobic interactions. cu.edu.eg

In the development of ROCK inhibitors, a 3-(3-methoxybenzyl) group on the pyrimidine ring combined with a 6-(1H-pyrrolo[2,3-b]pyridin-4-yl) group on the thiophene ring produced a lead compound with exceptional potency. nih.gov Studies on related tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidine derivatives as SIRT2 inhibitors revealed that the heterotricyclic core fits well within the NAD+ binding domain, allowing aromatic moieties to occupy a highly hydrophobic cleft. cu.edu.eg The activity of these derivatives is also sensitive to the substitution pattern on attached benzene (B151609) rings. It has been observed that different substituents on an R benzene ring, as well as the position of these substituents (ortho, meta, para), can lead to significant differences in the inhibition of cancer cells. scielo.br For example, one meso-substituted halogenated compound showed slightly higher anticancer activity than the reference drug paclitaxel (B517696) against the MDA-MB-231 cell line. scielo.br

Elucidating Structural Features Enhancing Specific Biological Activities

SAR studies are fundamental to pinpointing the exact structural requirements for a specific biological effect, such as anticancer activity. By correlating chemical structures with cytotoxicity data, researchers can design more effective and selective therapeutic agents.

The anticancer activity of this compound derivatives is highly dependent on the substitution patterns across the entire scaffold.

At the C-2 Position: The introduction of small alkyl groups, such as methyl or ethyl, has been shown to confer cytotoxicity against breast cancer cell lines. nih.gov A derivative with a 2-ethyl group was active against MDA-MB-231 cells, while a compound with a 2-(ethoxycarbonyl)methyl substituent (ester 2) was most effective against the same cell line with an IC₅₀ of 52.56 µg/mL. nih.gov Another derivative (compound 3) was most toxic to the MCF-7 cell line with an IC₅₀ of 13.42 µg/mL. nih.gov

At the C-4 Position: The 4-amino group is a cornerstone for anticancer activity. nih.gov Its replacement with other functionalities, such as a hydroxyl group to create 4-hydroxy substituted thieno[2,3-d]pyrimidines, has also yielded potent compounds. nih.gov The introduction of a morpholine ring at C-4 is a key feature for PI3K inhibition, a critical pathway in cancer progression. nih.gov

At the C-6 Position: The nature of the substituent at C-6 can drastically alter anticancer potency. In a series of pyrido[2,3-d]pyrimidine (B1209978) derivatives, a related scaffold, a compound featuring an 8-bis(4-fluorophenyl)-4-oxo-2-phenyl moiety showed potent cytotoxic activity with IC₅₀ values of 1.29 µM and 1.34 µM against MDA-MB-231 and HeLa cells, respectively. researchgate.net For the thieno[2,3-d]pyrimidine core, derivatives designed as SIRT2 inhibitors showed that substitutions on the fused benzene ring at the 5,6-position could suppress MCF-7 proliferation. cu.edu.eg

Role of Aromatic Groups: The presence and substitution of aromatic rings are critical. For aminopyrimidine derivatives, introducing an electron-withdrawing group like chlorine (Cl) in the meta position of an aniline (B41778) ring attached at C-2 resulted in high activity. nih.gov In another study, a thieno[2,3-d]pyrimidine derivative with a meso-substituted halogen on an attached benzene ring exhibited potent activity against the MDA-MB-231 cell line, with an IC₅₀ of 27.6 µM. scielo.br

The following table summarizes key SAR findings for the anticancer activity of various thieno[2,3-d]pyrimidine derivatives.

Derivative ID (Reference)C-2 SubstitutionC-4 SubstitutionC-6 Substitution/Thiophene Ring ModificationTarget Cell LineActivity (IC₅₀/EC₅₀)
Compound 3 nih.gov-(CH₂)₂Cl-NH₂-COOEtMCF-713.42 µg/mL
Compound 4 nih.gov-CH₂CH₃-NH₂-COOEtMCF-728.89 µg/mL
Ester 2 nih.gov-CH₂COOEt-NH₂-COOEtMDA-MB-23152.56 µg/mL
Compound 11m researchgate.net *-Phenyl-OxoFused Pyrido; 8-bis(4-fluorophenyl)MDA-MB-2311.29 µM
Compound 2a nih.gov **-NH-Ar-Cl (meta)-NH₂-NH(CH₂)₃N(Et)₂Glioblastoma (U87MG)4.3 µM
Compound l scielo.br-H-NH-Ar-Cl (meta)Fused Dihydro-pyranMDA-MB-23127.6 µM
Compound VIb nih.gov ***-Ar-OH (3-position)-MorpholinoFused TetrahydrobenzoT-47D Breast CancerGood Cytotoxicity

* Note: Compound 11m is a pyrido[2,3-d]pyrimidine, a related but distinct scaffold. ** Note: Compound 2a is an aminopyrimidine derivative. *** Note: For Compound VIb, specific IC₅₀ was not provided, but it showed good activity and 72% enzymatic inhibition of PI3Kβ.

SAR for Anti-infective Activity

The thieno[2,3-d]pyrimidine nucleus is a promising framework for the development of novel anti-infective agents. nih.gov Studies have shown that modifications at different positions of the scaffold significantly influence the antibacterial and antifungal potency and spectrum.

Research into 4-aminothieno[2,3-d]pyrimidine-6-carbonitrile derivatives has provided specific insights into their antimicrobial activity. nih.gov The synthesis and evaluation of a series of these compounds against various bacterial and fungal strains revealed that certain substitutions are crucial for efficacy. researchgate.netnih.gov For instance, the displacement of a chloro group at the C4 position with different amines leads to varied antimicrobial profiles. nih.gov

Key findings from SAR studies on the anti-infective activity of thieno[2,3-d]pyrimidine derivatives include:

Substitution at the C4 position: The introduction of various amino groups at the C4 position is a common strategy. The nature of this amine substituent is critical. For example, derivatives bearing a piperidine (B6355638) or a benzoxazine (B1645224) moiety at C4 have been synthesized and tested. nih.gov

Substituents on the thiophene ring: The presence of a carbonitrile group at the C6 position has been explored. Compounds with this feature have shown promising antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. researchgate.netnih.gov

Impact of different amine substituents: In a study involving 4-aminothieno[2,3-d]pyrimidine-6-carbonitrile derivatives, compounds with specific amine substitutions demonstrated notable activity. For example, compounds 8b (with a piperidin-1-yl group) and 8h (with a 4-phenylpiperazin-1-yl group) showed promising antibacterial and antifungal activities. nih.gov Specifically, compound 8h exhibited better antifungal activity against Aspergillus niger, Aspergillus clavatus, and Candida albicans than the standard drug, griseofulvin. nih.gov

General Trends: Thieno[2,3-d]pyrimidinediones have been identified as interesting scaffolds for developing novel Gram-positive antibacterial agents, with some compounds showing potent activity against multi-drug resistant strains like MRSA, VISA, VRSA, and VRE. nih.govnih.gov While activity against Gram-negative strains is generally more moderate, it highlights the potential for broad-spectrum development. nih.gov

The following interactive table summarizes the antimicrobial activity of selected 4-aminothieno[2,3-d]pyrimidine-6-carbonitrile derivatives.

Table 1: Antimicrobial Activity of Selected Thieno[2,3-d]pyrimidine Derivatives

CompoundSubstituent at C4Key Activity HighlightsReference
Compound 4Chloro (precursor)Showed promising antibacterial activity compared to ampicillin. nih.gov
Compound 8bPiperidin-1-ylDemonstrated promising antibacterial activity and better antifungal activity than griseofulvin. nih.gov
Compound 8d4-Methylpiperazin-1-ylExhibited promising antibacterial activity. nih.gov
Compound 8eMorpholinoDisplayed promising antibacterial activity. nih.gov
Compound 8h4-Phenylpiperazin-1-ylShowed promising antibacterial activity and better antifungal activity than griseofulvin. nih.gov
Compound 9a(2-(Diethylamino)ethyl)aminoExhibited promising antibacterial activity. nih.gov

SAR for Enzyme Inhibition

Thieno[2,3-d]pyrimidin-4(1H)-one derivatives have emerged as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes. The SAR studies in this area are vital for designing selective and effective enzyme inhibitors for therapeutic use.

Rho-Associated Kinase (ROCK) Inhibition: A series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives were identified as a new class of ROCK inhibitors. nih.gov ROCKs are key regulators of the actin cytoskeleton and are implicated in cell migration and morphology. nih.gov

Substitution at the N3 position: The introduction of a benzyl (B1604629) group at the N3 position was a starting point. Modifications to this benzyl ring were explored. A methoxy (B1213986) substituent on the benzyl ring was found to be favorable, with the position of the methoxy group influencing potency. A 3-methoxybenzyl group was identified as optimal for ROCK inhibition. nih.gov

Substitution at the C6 position: Various aryl and heteroaryl groups were introduced at the C6 position. A significant increase in potency was observed when a 1H-pyrrolo[2,3-b]pyridin-4-yl group was placed at this position. nih.gov

Potent Compounds: The combination of these optimal substitutions led to the discovery of compound 8k (3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one), which demonstrated exceptional potency with IC₅₀ values of 0.004 μM and 0.001 μM against ROCK I and ROCK II, respectively. nih.gov

Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibition: N-phenylthieno[2,3-d]pyrimidin-4-amines have been investigated as inhibitors of FGFR1, a receptor tyrosine kinase involved in cancer development. biopolymers.org.ua

Substitution on the N4-phenyl ring: The presence of specific substituents on the N4-phenyl moiety was found to be critical for inhibitory activity. For instance, a 3-carboxamido-4-methoxyanilino group at the C4 position resulted in a compound with an IC₅₀ of 0.56 μM against FGFR1. biopolymers.org.ua

Substitution at the C2 position: The nature of the substituent at the C2 position also plays a role in determining the inhibitory potential. biopolymers.org.ua

Casein Kinase 2 (CK2) Inhibition: Substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids and 4-aminothieno[2,3-d]pyrimidines have been designed as inhibitors of human protein kinase CK2. biopolymers.org.ua

4-Thio-linked substituents: Derivatives with a (thieno[2,3-d]pyrimidin-4-ylthio)acetic acid structure showed inhibitory activity against CK2. The presence of a 3,4-dichlorophenyl group at the C6 position was beneficial for activity. biopolymers.org.ua

4-Amino substituents: For 4-aminothieno[2,3-d]pyrimidines, the introduction of a 3-bromobenzylamino group at the C4 position yielded a compound with an IC₅₀ of 0.38 μM against CK2. biopolymers.org.ua

The following interactive table summarizes the enzyme inhibitory activity of selected thieno[2,3-d]pyrimidine derivatives.

Table 2: Enzyme Inhibitory Activity of Selected Thieno[2,3-d]pyrimidine Derivatives

CompoundTarget EnzymeKey Structural FeaturesIC₅₀ (μM)Reference
Compound 8kROCK I / ROCK IIN3: 3-methoxybenzyl; C6: 1H-pyrrolo[2,3-b]pyridin-4-yl0.004 / 0.001 nih.gov
An N-phenylthieno[2,3-d]pyrimidin-4-amine derivativeFGFR1C4: 3-carboxamido-4-methoxyanilino0.56 biopolymers.org.ua
A 4-aminothieno[2,3-d]pyrimidine derivativeCK2C4: 3-bromobenzylamino0.38 biopolymers.org.ua
A (thieno[2,3-d]pyrimidin-4-ylthio)acetic acid derivativeCK2C6: 3,4-dichlorophenyl0.45 biopolymers.org.ua

Computational Chemistry and Molecular Modeling in 6 Aminothieno 2,3 D Pyrimidin 4 1h One Research

Molecular Docking Studies and Binding Mode Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in understanding how derivatives of 6-Aminothieno[2,3-d]pyrimidin-4(1H)-one interact with their biological targets at a molecular level.

Ligand-Receptor Interaction Analysis (e.g., EGFR, DNA Gyrase B)

While direct molecular docking studies of this compound with DNA Gyrase B are not extensively documented, research on the closely related thieno[2,3-b]pyridine (B153569) scaffold provides valuable insights. Docking studies of these analogs into the active site of E. coli DNA gyrase B have been performed to understand their binding interactions. nih.gov These studies are often used to rationalize the observed antibacterial activity and to guide the design of new derivatives with improved potency. The insights gained from these related scaffolds can be extrapolated to hypothesize the potential binding modes of this compound derivatives with DNA Gyrase B.

Target ProteinKey Interacting ResiduesType of Interaction
EGFRMet769Hydrogen Bond
EGFRLys721, Val702, Ala719, Leu820, Cys773, Leu694Hydrophobic Interactions
DNA Gyrase B (E. coli)(Hypothetical based on related scaffolds)Hydrogen Bonds, Hydrophobic Interactions

Prediction of Binding Affinity and Molecular Recognition

A primary goal of molecular docking is to predict the binding affinity between a ligand and its receptor, which is often represented by a scoring function. In the context of this compound derivatives, docking scores are used to rank potential inhibitors and prioritize them for synthesis and biological evaluation. For example, in the development of dual EGFR and FGFR inhibitors based on the thieno[2,3-d]pyrimidin-4-one scaffold, molecular docking was used to correlate the binding patterns with their biological activities. nih.gov The computational results were found to be in alignment with the experimental findings, validating the use of this in silico approach.

Molecular recognition is a complex process governed by various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The thieno[2,3-d]pyrimidine (B153573) nucleus is recognized within the ATP-binding site of kinases, mimicking the adenine (B156593) moiety of ATP. The substituents on this core are crucial for achieving selectivity and high affinity by interacting with specific sub-pockets of the target protein.

Density Functional Theory (DFT) Applications for Conformational and Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the study of this compound derivatives, DFT calculations provide valuable information about their conformational preferences, electronic properties, and reactivity. These calculations can help in understanding the molecule's geometry, the distribution of electron density, and the energies of the frontier molecular orbitals (HOMO and LUMO). This information is critical for predicting the molecule's reactivity and its ability to participate in various interactions. While specific DFT studies on the parent compound are not widely published, DFT is a standard computational tool often employed in the broader research of thienopyrimidine derivatives to complement experimental data.

Ligand Efficiency and Lipophilicity Efficiency Calculations in Compound Optimization

In modern drug discovery, it is not sufficient for a compound to be potent; it must also possess drug-like properties. Ligand efficiency (LE) and lipophilicity efficiency (LipE) are two important metrics used to assess the quality of a compound during the optimization process.

Ligand Efficiency (LE) is a measure of the binding energy per non-hydrogen atom. It helps in identifying small, efficient fragments that can be developed into more potent leads.

Lipophilicity Efficiency (LipE) relates the potency of a compound to its lipophilicity (logP). It is a valuable tool for optimizing compounds to have a good balance between potency and physicochemical properties, which is crucial for favorable pharmacokinetics.

MetricFormulaDesired ValueSignificance in Drug Design
Ligand Efficiency (LE)-ΔG / Nheavy> 0.3 kcal/mol per heavy atomIdentifies efficient binding fragments.
Lipophilicity Efficiency (LipE)pIC50 - logP> 5Balances potency and lipophilicity for better drug-like properties.

In Silico Screening and Virtual Library Design for Novel Derivatives

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This method is significantly faster and more cost-effective than traditional high-throughput screening.

Virtual libraries of novel derivatives based on the this compound scaffold can be designed and screened against various biological targets. nih.gov This process involves the enumeration of a large number of synthetically accessible compounds by combining different substituents at various positions of the core structure. These virtual libraries are then subjected to docking studies and other filtering criteria to select a smaller, more focused set of compounds for synthesis and biological testing. This approach accelerates the discovery of new lead compounds with desired biological activities. For example, virtual screening has been successfully employed to identify novel inhibitors for various targets, demonstrating its power in modern drug discovery. harvard.edu

Future Directions and Research Perspectives for 6 Aminothieno 2,3 D Pyrimidin 4 1h One

Exploration of Novel and Greener Synthetic Pathways

The synthesis of thieno[2,3-d]pyrimidine (B153573) derivatives is a well-established field, with the construction of the pyrimidine (B1678525) ring from aminothiophene precursors being a commonly employed strategy. nih.gov However, the development of novel and more environmentally friendly ("greener") synthetic methodologies remains a critical area of future research.

Current synthetic approaches often involve multi-step procedures and the use of hazardous reagents or solvents. For instance, the synthesis of 3-substituted thieno[2,3-d]pyrimidin-4-ones can be achieved through the reaction of 2-aminothiophene with triethyl orthoformate followed by cyclization with a primary amine, yielding good results (79–85%). nih.gov Another common method involves the condensation and cyclization of a thiophene (B33073) derivative with hydrazine (B178648) monohydrate in refluxing ethanol (B145695) to produce 3-amino-thieno[2,3-d]pyrimidin-4-ones. nih.gov A one-pot reaction has also been described for the synthesis of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones from 2H-thieno[2,3-d] nih.govnih.govoxazine-2,4(1H)-diones, aromatic aldehydes, and benzylamines. nih.gov

Future efforts should focus on the development of more efficient and sustainable synthetic routes. This could involve:

Catalytic methods: The exploration of novel catalysts, including metal-based and organocatalysts, could facilitate milder reaction conditions and improve yields. For example, a palladium-catalyzed cross-coupling reaction has been utilized in the synthesis of 6-substituted thieno[2,3-d]pyrimidine analogs. nih.gov

Microwave-assisted synthesis: This technique has the potential to significantly reduce reaction times and improve yields, offering a greener alternative to conventional heating methods.

Flow chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher purity products and safer handling of hazardous intermediates.

Use of greener solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives, such as water, ionic liquids, or supercritical fluids, is a key aspect of green chemistry that needs further exploration in the synthesis of these compounds.

By focusing on these areas, chemists can develop more sustainable and cost-effective methods for the synthesis of 6-aminothieno[2,3-d]pyrimidin-4(1H)-one and its derivatives, facilitating their broader investigation and potential clinical development.

Discovery and Validation of New Biological Targets and Mechanisms of Action

Derivatives of the thieno[2,3-d]pyrimidine scaffold have demonstrated a remarkable range of biological activities, inhibiting various enzymes and cellular pathways implicated in diseases such as cancer and inflammation. A key future direction is the continued exploration and validation of new biological targets and a deeper understanding of their mechanisms of action.

Several studies have already identified promising targets for thieno[2,3-d]pyrimidine-based compounds. For example, certain derivatives have been identified as potent inhibitors of Rho-associated coiled-coil containing protein kinases (ROCKs), which are involved in cell migration and morphology. nih.gov Others have shown dual inhibitory activity against glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase), key enzymes in the de novo purine (B94841) biosynthesis pathway, making them attractive anticancer agents. nih.govnih.gov Additionally, thieno[2,3-d]pyrimidines have been investigated as inhibitors of phosphodiesterase 7 (PDE7), LIMK1, and Pim-1 kinase. nih.govlookchem.comtandfonline.com

The table below summarizes some of the known biological targets of thieno[2,3-d]pyrimidine derivatives.

Biological TargetTherapeutic AreaExample Compound(s)Key Findings
ROCK I and ROCK II Cancer3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one (8k)Potent inhibition with IC50 values of 0.004 µM (ROCK I) and 0.001 µM (ROCK II). nih.gov
GARFTase and AICARFTase Cancer6-substituted thieno[2,3-d]pyrimidinesDual inhibition of enzymes in the de novo purine biosynthesis pathway. nih.govnih.gov
Phosphodiesterase 7 (PDE7) Inflammatory Diseases2-(4-pyridylamino)thieno[3,2-d]pyrimidin-4(3H)-one derivativesHighly potent and soluble inhibitors with good selectivity. nih.gov
LIMK1 Cancer5,6-substituted 4-aminothieno[2,3-d]pyrimidinesInhibition of LIMK1 with IC50 in the micromolar range. lookchem.com
Pim-1 Kinase Cancer5-bromo-thieno[2,3-b]pyridinesModerate inhibitory activity. tandfonline.com
B-Raf Kinase Cancer4-amino-thienopyrimidine analoguesNanomolar inhibitory activities against B-Raf isoforms. researchgate.net
EGFR-TK Cancer5-arylthieno[2,3-d]pyrimidinesCytotoxic activity on breast cancer cell lines. researchgate.net
P2Y12 Receptor Thrombosis6-Amino-2-mercapto-3H-pyrimidin-4-one derivativesPotential antagonists of the P2Y12 receptor. researchgate.net

Future research should aim to:

Identify novel targets: Employing high-throughput screening (HTS) and other modern drug discovery techniques to screen libraries of this compound derivatives against a wider range of biological targets.

Elucidate mechanisms of action: Moving beyond simple enzyme inhibition assays to understand the downstream cellular effects of these compounds. This includes investigating their impact on signaling pathways, cell cycle progression, and apoptosis. For instance, some thienopyrimidine derivatives have been shown to induce apoptosis through the modulation of Bcl-2 family proteins. nih.gov

Validate targets in vivo: Progressing from in vitro studies to animal models of disease is crucial to validate the therapeutic potential of targeting a specific enzyme or pathway with these compounds.

A deeper understanding of the biological targets and mechanisms of action will be instrumental in guiding the rational design of more potent and selective this compound-based drugs.

Advanced SAR Studies and Rational Lead Optimization Strategies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For the this compound scaffold, advanced SAR studies and rational lead optimization strategies will be pivotal in transforming promising hits into clinical candidates.

Previous SAR studies on thieno[2,3-d]pyrimidine derivatives have already provided valuable information. For example, in the development of PDE7 inhibitors, the introduction of 3-piperidines at the 7-position of a 2-(4-pyridylamino)thieno[3,2-d]pyrimidin-4(3H)-one series significantly enhanced activity. nih.gov Similarly, for ROCK inhibitors, extensive SAR studies led to the identification of a highly potent compound with a 3-methoxybenzyl group at the 3-position and a 1H-pyrrolo[2,3-b]pyridin-4-yl group at the 6-position. nih.gov The antimicrobial activity of 4-aminothieno[2,3-d]pyrimidine-6-carbonitrile derivatives was also found to be dependent on the nature of the substituent at the 4-amino group. nih.gov

Future lead optimization efforts should employ a multi-pronged approach:

Systematic modification of the scaffold: A thorough exploration of the chemical space around the this compound core is necessary. This involves systematically introducing a diverse range of substituents at all available positions of the thienopyrimidine ring system to probe their effects on potency, selectivity, and pharmacokinetic properties.

Fragment-based drug discovery (FBDD): This technique can be used to identify small molecular fragments that bind to the target of interest. These fragments can then be grown or linked together to generate more potent lead compounds.

Structural simplification: In some cases, complex lead compounds can be simplified by removing non-essential structural motifs. nih.gov This can lead to compounds with improved synthetic accessibility and better physicochemical properties. nih.gov

Bioisosteric replacement: The replacement of certain functional groups with bioisosteres can be a powerful strategy to improve potency, selectivity, and metabolic stability. The thieno[2,3-d]pyrimidine core itself is considered a bioisostere of quinazoline, a scaffold present in several approved drugs. researchgate.net

The table below highlights key SAR findings for various thieno[2,3-d]pyrimidine derivatives.

Scaffold/SeriesPosition(s) ModifiedKey SAR Findings
Thieno[2,3-d]pyrimidin-4(3H)-ones 3 and 6Substituents at these positions are crucial for ROCK inhibitory activity. nih.gov
6-substituted thieno[2,3-d]pyrimidines 6The nature of the substituent at position 6 influences selectivity for folate receptors and inhibitory activity against GARFTase and AICARFTase. nih.govnih.gov
2-(4-pyridylamino)thieno[3,2-d]pyrimidin-4(3H)-ones 7Introduction of 3-piperidines at this position significantly enhances PDE7 inhibitory activity. nih.gov
4-aminothieno[2,3-d]pyrimidine-6-carbonitriles 4The nature of the amine substituent at this position is critical for antimicrobial activity. nih.gov
Thieno[2,3-d]pyrimidines 2 and 4Substitution at these positions was found to be detrimental to LIMK1 inhibitory activity in one study, suggesting the importance of the unsubstituted amino group at position 4 and a hydrogen at position 2 for this specific target. lookchem.com

By integrating these advanced SAR and lead optimization strategies, medicinal chemists can rationally design and synthesize novel this compound derivatives with improved drug-like properties.

Development of Structure-Guided Drug Design Methodologies

Structure-guided drug design, which utilizes the three-dimensional structural information of a biological target, is a powerful approach to accelerate the discovery and optimization of new drugs. The application of these methodologies to the this compound scaffold holds immense potential for the development of highly selective and potent inhibitors.

The feasibility of this approach has been demonstrated by the successful determination of X-ray crystal structures of several thieno[2,3-d]pyrimidine derivatives in complex with their target enzymes, such as human GARFTase. nih.govnih.gov These structures provide atomic-level insights into the binding mode of the inhibitors and highlight key interactions with the protein. For instance, the crystal structures of 6-substituted thieno[2,3-d]pyrimidines with GARFTase have been instrumental in understanding the basis for their inhibitory activity. nih.gov Similarly, structure-guided design has been successfully applied to other related heterocyclic inhibitors, such as pyrrolopyrimidinone MARK inhibitors, where ligand co-crystal structures enabled rapid improvements in potency and selectivity. nih.gov

Future research in this area should focus on:

X-ray crystallography and NMR spectroscopy: Obtaining high-resolution structures of more this compound derivatives bound to their respective biological targets is a high priority. This information is invaluable for understanding the molecular basis of recognition and for guiding the design of new analogs with improved binding affinity.

Computational modeling: In the absence of experimental structures, homology modeling can be used to generate theoretical models of the target protein. These models can then be used for virtual screening and docking studies to identify potential new inhibitors.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR: These computational techniques can be used to build predictive models that correlate the chemical structure of a series of compounds with their biological activity. rsc.org Such models can be used to prioritize the synthesis of new analogs with a higher probability of being active. For example, 3D-QSAR studies on thieno[3,2-d]pyrimidin-4(3H)-one derivatives as PDE7 inhibitors have provided insights into their pharmacophore features. rsc.org

Molecular dynamics (MD) simulations: MD simulations can provide a dynamic view of the inhibitor-target interactions, helping to understand the flexibility of the binding site and the stability of the complex over time.

By harnessing the power of structure-guided drug design, researchers can move beyond traditional trial-and-error approaches and rationally design the next generation of this compound-based therapeutics with enhanced efficacy and safety profiles.

Q & A

Q. Table 1. Representative Synthetic Yields for Key Derivatives

DerivativeSynthetic RouteYield (%)Reference
4fReductive amination86
59Cyclocondensation with acetylacetone96
9hFriedländer synthesis70

Q. Table 2. Biological Activity of Selected Derivatives

CompoundTargetIC50_{50} (µM)Reference
5,6-Dimethyl derivativeCOX-20.12
4gmPGES-10.45
490AntimicrobialMIC: 8 µg/mL

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.